Azido-PEG4-NHS-Ester

Übersicht

Beschreibung

Azido-PEG4-NHS ester is a compound widely used in the field of bioconjugation and click chemistry. It is a polyethylene glycol (PEG) based linker that contains an azide group and an N-hydroxysuccinimide (NHS) ester group. The azide group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, while the NHS ester group reacts with primary amines to form stable amide bonds .

Wissenschaftliche Forschungsanwendungen

Azido-PEG4-NHS ester has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex molecules through click chemistry.

Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.

Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.

Industry: Applied in the production of advanced materials and nanotechnology

Wirkmechanismus

Target of Action

Azido-PEG4-NHS ester is primarily used to modify primary amine groups . These primary amine groups can be found in proteins or on amine-coated polymer surfaces . The compound’s primary targets are therefore these amine groups, which play a crucial role in the structure and function of proteins and other biomolecules.

Mode of Action

The compound interacts with its targets through a stable amide bond . It contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . Additionally, it can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These reactions result in the formation of a stable triazole linkage .

Biochemical Pathways

The compound is used in the synthesis of PROTACs . PROTACs are molecules that induce protein degradation by bringing a target protein in proximity to an E3 ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome . The compound’s action can therefore affect the pathways involving the target proteins.

Biochemische Analyse

Biochemical Properties

Azido-PEG4-NHS ester can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .

Cellular Effects

The biocompatibility of Azido-PEG4-NHS ester also enables it to better integrate with organisms, reducing stimulation and rejection reactions to organisms .

Molecular Mechanism

Azido-PEG4-NHS ester is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Temporal Effects in Laboratory Settings

The stability of Azido-PEG4-NHS ester is high, as it can be stored at -20°C, sealed storage, away from moisture . In solvent, it can be stored at -80°C for 6 months and at -20°C for 1 month .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Azido-PEG4-NHS ester typically involves the reaction of a PEG4 molecule with azido and NHS ester functional groupsThe NHS ester group is then introduced via esterification .

Industrial Production Methods

In industrial settings, the production of Azido-PEG4-NHS ester follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures .

Analyse Chemischer Reaktionen

Types of Reactions

Azido-PEG4-NHS ester undergoes several types of chemical reactions:

Substitution Reactions: The azide group can participate in substitution reactions with alkyne groups to form triazoles.

Cycloaddition Reactions: The azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions

Common Reagents and Conditions

Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.

Strained Cyclooctynes: Used in SPAAC reactions to promote the formation of triazoles without the need for a catalyst

Major Products

The major products formed from these reactions are triazoles, which are stable and have significant applications in bioconjugation and drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Azido-PEG3-NHS ester

- Azido-PEG5-NHS ester

- Azido-PEG6-NHS ester

Uniqueness

Azido-PEG4-NHS ester is unique due to its optimal PEG spacer length, which provides a balance between solubility and reactivity. This makes it particularly suitable for a wide range of applications in bioconjugation and click chemistry .

Biologische Aktivität

Azido-PEG4-NHS ester is a versatile compound widely utilized in bioconjugation and click chemistry. Its unique structure, featuring an azide group and an N-hydroxysuccinimide (NHS) ester, facilitates the modification of biomolecules, enhancing their properties for various biological applications. This article delves into its biological activity, mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

Chemical Composition:

- Molecular Formula: CHNO

- Molecular Weight: 388.37 g/mol

- CAS Number: 944251-24-5

Physical Properties:

- Appearance: Colorless to slightly yellow oil

- Solubility: Soluble in DMSO, DMF, DCM, THF, and chloroform

- Purity: >95% (HPLC)

- Storage Conditions: -20°C, desiccated

Azido-PEG4-NHS ester operates through two primary reactions:

- NHS Ester Reaction:

-

Click Chemistry:

- The azide group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules. This reaction forms stable triazole linkages, facilitating the conjugation of diverse biomolecules.

Biological Applications

Azido-PEG4-NHS ester has a wide range of applications in various fields:

- Drug Delivery:

- Bioimaging:

- Therapeutic Development:

Case Studies and Research Findings

-

Bioconjugation Efficiency:

A study demonstrated that Azido-PEG4-NHS ester effectively conjugated with various proteins, enhancing their stability and functionality. The resulting bioconjugates exhibited improved pharmacokinetics in vivo compared to unconjugated proteins . -

Click Chemistry Applications:

Researchers utilized Azido-PEG4-NHS ester in a CuAAC reaction to attach fluorescent tags to antibodies. This approach allowed for precise tracking of antibody distribution in cellular environments, showcasing its utility in bioimaging applications . -

Therapeutic Applications:

In a recent study, Azido-PEG4-NHS ester was incorporated into a PROTAC design targeting a specific oncogenic protein. The study reported significant degradation of the target protein in cancer cell lines, indicating its potential in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | NHS Ester | Azide Group | Unique Features |

|---|---|---|---|---|

| Azido-PEG3-NHS ester | 374.34 g/mol | Yes | Yes | Shorter PEG spacer |

| Azido-PEG4-NHS ester | 388.37 g/mol | Yes | Yes | Optimal balance of solubility/reactivity |

| Azido-PEG5-NHS ester | 402.40 g/mol | Yes | Yes | Longer PEG spacer |

Eigenschaften

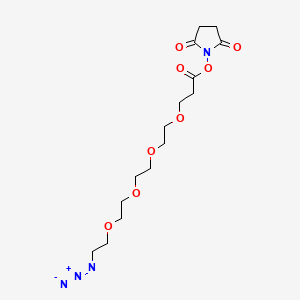

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O8/c16-18-17-4-6-24-8-10-26-12-11-25-9-7-23-5-3-15(22)27-19-13(20)1-2-14(19)21/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGKWPIMJCPGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.